2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride
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Overview
Description
2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C13H16ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group attached to an ethane chain, which is further connected to a methyl-substituted naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-methylnaphthalene is brominated to form 1-bromo-4-methylnaphthalene.
Amination: The brominated compound undergoes a nucleophilic substitution reaction with ethylamine to form 2-(4-methylnaphthalen-1-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of naphthoquinones.
Reduction: Reduction can yield primary or secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine transport and metabolism.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The naphthalene ring can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxynaphthalen-1-yl)ethan-1-aminehydrochloride: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a different substitution pattern on the naphthalene ring, affecting its chemical properties.
Uniqueness
2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the naphthalene ring can affect its electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C13H16ClN |
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Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-(4-methylnaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13;/h2-7H,8-9,14H2,1H3;1H |
InChI Key |
RPKNZUVUXQAEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CCN.Cl |
Origin of Product |
United States |
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